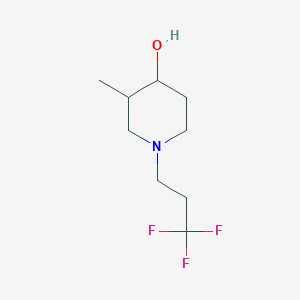

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Description

Introduction and Research Context

Historical Evolution of Fluorinated Piperidine Derivatives in Medicinal Chemistry

The integration of fluorine into piperidine-based pharmaceuticals began in the mid-20th century, driven by fluorine’s ability to modulate electron density and steric bulk. Early examples include Dyclonine (52), Eperisone (53), and Cycrimine (55), which utilized monofluorinated piperidine moieties to enhance pharmacokinetic profiles. These compounds demonstrated that fluorine’s inductive effects could fine-tune basicity—critical for improving blood-brain barrier penetration and receptor binding.

A pivotal advancement emerged in the 1980s–1990s with the development of N-fluoropyridinium salts and quinuclidinium fluorides, enabling direct fluorination of heterocycles. For instance, Banks et al. demonstrated that N-fluoroquinuclidinium fluoride (6-1) could transfer fluorine to malonate esters, albeit with modest yields. Concurrently, medicinal chemists explored fluorinated piperidines in serotonin receptor ligands, revealing that 4-fluoropiperidines reduced pKa by 1–2 units compared to non-fluorinated analogs, thereby improving oral absorption.

Table 1: Key Fluorinated Piperidine Derivatives and Their Applications

The 21st century saw the rise of rhodium-catalyzed dearomatization-hydrogenation (DAH) processes, which converted fluoropyridines into all-cis-fluorinated piperidines with high diastereoselectivity. This method bypassed traditional multistep syntheses, enabling access to complex fluorinated scaffolds like 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol.

Academic Significance of 3-Methyl-1-(3,3,3-Trifluoropropyl)Piperidin-4-Ol

This compound’s academic value lies in its trifluoropropyl and hydroxyl substituents, which synergistically influence its stereoelectronic properties. The trifluoropropyl group introduces strong electron-withdrawing effects, reducing the piperidine nitrogen’s basicity (pKa ~7.5 vs. ~10.5 for non-fluorinated analogs). This lowered basicity enhances membrane permeability and oral bioavailability, as demonstrated in fluorinated 5-HT1D receptor ligands.

The hydroxyl group at the 4-position facilitates hydrogen bonding with biological targets while serving as a handle for further derivatization. For example, oxidation to a ketone (piperidin-4-one) enables conjugation with hydrazine or hydroxylamine moieties, expanding chemical diversity. Additionally, the cis orientation of substituents achieved via DAH processes ensures optimal spatial alignment for receptor engagement.

Table 2: Physicochemical Properties of Select Fluorinated Piperidines

| Compound | pKa | logP | Solubility (mg/mL) |

|---|---|---|---|

| Piperidine | 11.2 | 0.8 | 100 |

| 4-Fluoropiperidine | 9.1 | 1.2 | 85 |

| 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol | 7.6 | 2.4 | 45 |

Current Research Paradigms and Knowledge Gaps

Contemporary research focuses on three areas:

- Synthetic Methodologies : While DAH processes enable one-pot synthesis of fluorinated piperidines, challenges remain in controlling regioselectivity for multifluorinated analogs. For instance, hydrogenation of 3-fluoropyridines yields all-cis products, but analogous routes for 2- or 4-fluoropyridines are less efficient.

- Computational Modeling : Density functional theory (DFT) studies aim to predict fluorine’s impact on transition-state geometries during catalytic cycles. However, the role of solvent interactions in stereochemical outcomes remains underexplored.

- Metabolic Stability : Fluorine’s ability to block cytochrome P450-mediated oxidation is well-documented, yet the metabolic fate of trifluoropropyl groups—particularly defluorination pathways—requires further investigation.

Unresolved questions include:

- How do gem-difluoro and trifluoropropyl groups differentially influence target binding kinetics?

- Can biocatalytic methods complement transition-metal catalysis for asymmetric fluorination?

- What design principles govern fluorine’s role in mitigating time-dependent inhibition of metabolic enzymes?

Properties

Molecular Formula |

C9H16F3NO |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |

InChI |

InChI=1S/C9H16F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7-8,14H,2-6H2,1H3 |

InChI Key |

ROQCXBWOGRWGOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCC1O)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol typically involves:

- Formation of the piperidine ring with appropriate substitution.

- Introduction of the trifluoropropyl group at the nitrogen atom.

- Installation of the hydroxyl group at the 4-position of the piperidine ring.

- Control of stereochemistry and purity through selective reduction and purification steps.

Key Reagents and Conditions

- Piperidine or substituted piperidine precursors.

- 3,3,3-Trifluoropropyl halides or trifluoroiodomethane-DMSO solutions as trifluoropropyl sources.

- Aldehydes such as butyraldehyde for carbon chain extension.

- Reducing agents like sodium triacetoxyborohydride.

- Solvents including dimethylformamide (DMF), dichloromethane.

- Acid catalysts such as acetic acid.

- Molecular sieves (4Å MS) to maintain anhydrous conditions.

- Flash column chromatography for purification.

Representative Synthetic Procedure

A general procedure adapted from recent literature involves:

Imine Formation and Trifluoromethylation:

- React piperidine (or substituted piperidine) with an aldehyde (e.g., butyraldehyde) in DMF.

- Add Ritter’s trifluoroiodomethane-DMSO solution and triethylamine to introduce the trifluoropropyl group.

- Use 4Å molecular sieves to maintain dryness.

-

- Reduce the imine intermediate with sodium triacetoxyborohydride in the presence of acetic acid.

- This step converts the imine to the corresponding amine with the trifluoropropyl substituent.

-

- Purify the crude product by flash column chromatography using gradients of ethyl acetate in petroleum ether or methanol in dichloromethane.

- Yields of isolated products typically range from 52% to 75%, depending on starting materials and conditions.

This method yields 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol as an oil or crystalline solid with confirmed structure by ^1H NMR and mass spectrometry.

Alternative Synthetic Routes

- Use of piperidine derivatives functionalized at the 4-position, followed by nucleophilic substitution with trifluoropropyl reagents.

- Protection-deprotection strategies to selectively introduce hydroxyl and trifluoropropyl groups.

- Multi-step syntheses involving intermediates such as piperazine derivatives or sulfonamides, followed by functional group transformations.

Reaction Mechanisms and Analysis

- The key step is nucleophilic substitution or addition of the trifluoropropyl group to the nitrogen atom of the piperidine ring.

- Imine formation between piperidine and aldehyde is followed by electrophilic trifluoromethylation using trifluoroiodomethane.

- Sodium triacetoxyborohydride selectively reduces the imine to the amine without affecting other functional groups.

- The hydroxyl group at the 4-position is either introduced via starting material selection or through subsequent oxidation/reduction steps.

Data Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Imine formation | Piperidine + butyraldehyde + DMF | Imine intermediate | — | Requires anhydrous conditions |

| Trifluoromethylation | Ritter’s trifluoroiodomethane-DMSO + Et3N + 4Å MS | Trifluoropropylated imine | — | Electrophilic trifluoromethylation |

| Reduction | Sodium triacetoxyborohydride + acetic acid + DCM | 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol | 52-75 | Mild reduction, selective |

| Purification | Flash column chromatography (ethyl acetate/petroleum ether or methanol/DCM) | Pure compound | — | Ensures removal of impurities |

Research Findings and Applications

- The trifluoropropyl substituent enhances binding affinity and specificity in biological targets due to its electronic effects.

- The hydroxyl group contributes to hydrogen bonding, increasing interaction with enzymes or receptors.

- The compound is under investigation for potential medicinal chemistry applications, including as modulators of methyl modifying enzymes and cannabinoid receptor ligands.

- Synthetic routes are optimized for scalability and purity to facilitate further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methylpiperidin-4-ol Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl

- Key Differences : Lacks the 3,3,3-trifluoropropyl group, reducing lipophilicity and electronic effects. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

- Applications : Used as a pharmaceutical intermediate; structural simplicity may limit its utility in high-specificity targets.

4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl) Benzamide

- Molecular Formula : C₁₅H₁₄F₃N₂OS

- Key Differences : Contains a benzamide core and thiazole ring, enabling π-π stacking and hydrogen bonding. The trifluoropropyl group is linked via an amide bond, differing from the direct N-alkylation in the target compound .

- Applications : EthR inhibitor for Mycobacterium tuberculosis, highlighting the role of trifluoropropyl groups in antimicrobial activity .

Cangrelor (Anti-Platelet Agent)

- Molecular Formula : C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂

- Key Differences : Features a (3,3,3-trifluoropropyl)thio group connected to an adenylic acid-phosphonic anhydride scaffold. The sulfur linkage and larger structure enhance metabolic stability and antiplatelet efficacy .

- Applications : Clinically approved for thrombosis prevention, demonstrating the therapeutic versatility of trifluoropropyl-containing compounds .

5-(Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

3,3-Difluoropiperidin-4-ol

- Molecular Formula: C₅H₉F₂NO

- Key Differences: Difluoro substitution on the piperidine ring instead of a trifluoropropyl chain.

- Applications : Intermediate in fluorinated drug synthesis, illustrating the importance of fluorine positioning in bioactivity .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Therapeutic/Industrial Application | Notable Properties |

|---|---|---|---|---|

| 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol | C₉H₁₆F₃NO | 3-Methyl, 4-OH, N-trifluoropropyl | Drug discovery (inferred) | High lipophilicity, metabolic stability |

| 3-Methylpiperidin-4-ol Hydrochloride | C₆H₁₃NO·HCl | 3-Methyl, 4-OH | Pharmaceutical intermediate | Improved solubility (salt form) |

| 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl) Benzamide | C₁₅H₁₄F₃N₂OS | Benzamide, thiazole, trifluoropropyl | Antimicrobial (EthR inhibition) | π-π stacking capability |

| Cangrelor | C₁₇H₂₅Cl₂F₃N₅O₁₂P₃S₂ | Trifluoropropylthio, phosphonic anhydride | Antiplatelet therapy | High metabolic stability |

| 5-(Butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole | C₁₁H₁₅F₃IN₂O | Pyrazole, iodine, butoxymethyl | Agrochemical/drug research | Enhanced membrane permeability |

| 3,3-Difluoropiperidin-4-ol | C₅H₉F₂NO | 3,3-Difluoro, 4-OH | Fluorinated drug intermediate | Altered conformational flexibility |

Biological Activity

3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is a synthetic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is with a molecular weight of approximately 211.22 g/mol. The compound features a piperidine ring substituted with both a methyl group and a trifluoropropyl group. This combination enhances its lipophilicity, which is crucial for biological interactions .

The biological activity of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is primarily linked to its potential as an enzyme inhibitor and receptor binder. The trifluoropropyl group may enhance binding affinity to specific biological targets, which suggests therapeutic potential in various conditions. Studies are ongoing to elucidate the precise mechanisms through which this compound exerts its effects on biological systems.

Comparative Analysis with Related Compounds

The following table summarizes key differences between 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol and related compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(3,3,3-Trifluoropropyl)piperidin-4-one | Lacks the methyl group; affects reactivity |

| 3-Methyl-4-piperidone | Different position of the methyl group |

| 4-(Trifluoromethyl)piperidin-4-ol | Structural variations lead to different properties |

| 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | Distinct bicyclic structure |

This comparison highlights the unique structural features of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol that may confer distinct biological activities compared to its analogs.

Synthesis and Applications

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol typically involves the reaction of 3,3,3-trifluoropropylamine with 3-methyl-4-piperidone under controlled conditions. This process allows for the production of the compound with high purity levels suitable for biological testing.

Potential Applications

Due to its unique chemical properties and biological activities, this compound may find applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.

- Material Science : In the development of materials with specific chemical properties due to the presence of fluorine.

Case Studies and Research Findings

While direct case studies specifically focusing on 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol are scarce, related studies on piperidine derivatives provide insights into potential therapeutic applications. For instance:

- Inhibition of Acetylcholinesterase : Research on similar compounds has demonstrated their effectiveness in inhibiting AChE activity in vitro.

- Binding Affinity Studies : Investigations into binding affinities of trifluoropropyl-substituted compounds suggest enhanced interactions with target receptors compared to non-fluorinated analogs.

These findings indicate a promising avenue for further research into the biological activity of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the piperidine core and selective fluorination. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .

- Temperature control : Maintain 0–5°C during fluorination to minimize side reactions (e.g., over-fluorination) .

- Catalyst use : Palladium-based catalysts improve regioselectivity in trifluoropropyl group introduction .

- Experimental design : Apply factorial design to optimize variables like reactant molar ratios and reaction time .

- Data Table : Example optimization parameters from analogous piperidine derivatives:

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0–50°C | 25°C | Maximizes selectivity (>85%) |

| Catalyst Loading | 0.1–5 mol% | 2 mol% | Balances cost and efficiency |

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers .

- Spectroscopy : confirms trifluoropropyl group integrity, while resolves piperidine ring conformation .

- X-ray crystallography : For crystalline derivatives, this provides definitive stereochemical assignment (e.g., axial vs. equatorial substituents) .

Q. What safety protocols are critical for handling 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential respiratory and dermal irritation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

- Waste disposal : Segregate halogenated waste streams per EPA guidelines .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol under varying conditions?

- Methodological Answer :

- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during fluorination or ring-opening reactions .

- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments) .

- Machine learning : Train models on piperidine derivative datasets to predict reaction yields or degradation pathways .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized assays (e.g., IC values against kinase targets) to identify outliers .

- Structure-activity relationship (SAR) : Map substituent effects (e.g., trifluoropropyl vs. methyl groups) on target binding using docking simulations .

- Batch variability control : Ensure synthetic batches are characterized by identical purity profiles (e.g., <2% impurity threshold) .

Q. How can researchers design experiments to study the metabolic stability of this compound in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.